![molecular formula C23H14Cl2N4O2 B2506275 2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone CAS No. 478045-84-0](/img/structure/B2506275.png)
2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone
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Overview
Description
Synthesis Analysis
The synthesis of related phthalazinone derivatives typically begins with a precursor such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which can be obtained from phthalic anhydride . The precursor is then further modified to introduce various substituents, including oxadiazole rings, which are known for their biological relevance. The synthesis process involves multiple steps, including nucleophilic substitution and cyclization reactions, to achieve the desired phthalazinone scaffolds .
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is characterized by spectral data, which includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques help in confirming the presence of various functional groups and the overall molecular framework. The presence of chloro- and nitro-substituted benzoic acid moieties in some phthalazinone compounds leads to the formation of hydrogen-bonded structures, which can significantly influence the compound's properties and interactions .
Chemical Reactions Analysis
Phthalazinone derivatives can undergo various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, or reaction with acrylonitrile to afford cyanoethylated products . These reactions allow for further functionalization of the phthalazinone core, potentially modifying the compound's biological activity. Additionally, cycloaddition reactions with thioester and thioketone dipolarophiles can lead to the formation of thiazolophthalazines, which are another class of biologically interesting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. The introduction of oxadiazole rings and chlorinated phenyl groups can affect these properties, potentially enhancing the compound's biological activity. The antimicrobial studies of some new phthalazine derivatives have shown that these compounds possess significant activity against various bacteria and fungi strains . Furthermore, novel phthalazine scaffolds linked to oxadiazoles and triazoles have been evaluated for their anticancer activity, with some compounds exhibiting excellent activity against cancer cell lines .
Scientific Research Applications
Antimicrobial Properties
2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone and its derivatives have been studied extensively for their antimicrobial properties. The compounds have shown significant activity against various bacterial and fungal strains. For example, synthesized derivatives were found to be active against bacteria like B. subtilis and fungi such as C. albicans and C. parapsilosis (Önkol et al., 2008). Similar studies reinforced the antimicrobial potential of these compounds against a range of microbes (El-Hashash et al., 2012).
Physicochemical and Material Applications
The compound and its derivatives exhibit remarkable physicochemical properties making them suitable for various material science applications. For instance, derivatives have been synthesized and found to possess excellent film-forming properties and solubility in polar aprotic solvents. This characteristic is essential in the fabrication of materials like proton exchange membranes (PEMs) used in fuel cells. One study detailed the synthesis of sulfonated poly(aryl ether) PEMs containing phthalazinone and oxadiazole moieties, showcasing their good film-forming properties and notable proton conductivity (Jin & Zhu, 2018).
Anticancer Activity
Recent studies have also explored the anticancer potential of phthalazinone derivatives. A series of substituted benzamides were synthesized starting from related compounds, and these synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).
Future Directions
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N4O2/c1-13-18(25)10-5-11-19(13)29-23(30)17-9-3-2-8-16(17)20(27-29)22-26-21(28-31-22)14-6-4-7-15(24)12-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFPQLADOKZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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